1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride
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Overview
Description
1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride involves multiple steps. The general synthetic route includes the following steps :
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Piperazine Moiety: The benzhydrylpiperazine group is introduced via nucleophilic substitution reactions.
Introduction of the Imidazole Group: The imidazole group is attached through alkylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form through treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride can be compared with other similar compounds, such as:
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds have similar structures but may differ in their biological activities and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid derivatives: These compounds have different substituents on the indole ring, leading to variations in their properties and applications.
Properties
Molecular Formula |
C33H38Cl3N5O2 |
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Molecular Weight |
643.0 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride |
InChI |
InChI=1S/C33H35N5O2.3ClH/c39-33(40)28-12-13-30-29(23-36-17-14-34-25-36)24-38(31(30)22-28)16-7-15-35-18-20-37(21-19-35)32(26-8-3-1-4-9-26)27-10-5-2-6-11-27;;;/h1-6,8-14,17,22,24-25,32H,7,15-16,18-21,23H2,(H,39,40);3*1H |
InChI Key |
ZLPLRFVUJQHOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C=C(C3=C2C=C(C=C3)C(=O)O)CN4C=CN=C4)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl.Cl |
Origin of Product |
United States |
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